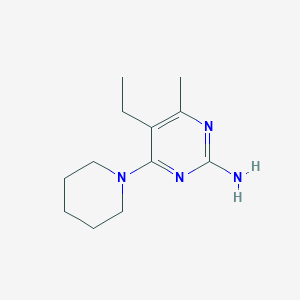

5-Ethyl-4-methyl-6-(1-piperidinyl)-2-pyrimidinamine

Description

5-Ethyl-4-methyl-6-(1-piperidinyl)-2-pyrimidinamine is a heterocyclic compound that contains a pyrimidine ring substituted with ethyl, methyl, and piperidinyl groups

Properties

IUPAC Name |

5-ethyl-4-methyl-6-piperidin-1-ylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4/c1-3-10-9(2)14-12(13)15-11(10)16-7-5-4-6-8-16/h3-8H2,1-2H3,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCRJXMWWKWVHHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C(N=C1N2CCCCC2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10651067 | |

| Record name | 5-Ethyl-4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10651067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915920-63-7 | |

| Record name | 5-Ethyl-4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10651067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-4-methyl-6-(1-piperidinyl)-2-pyrimidinamine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-2,6-diaminopyrimidine with ethyl iodide and piperidine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-4-methyl-6-(1-piperidinyl)-2-pyrimidinamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to reduce any oxidized forms of the compound.

Substitution: Nucleophilic substitution reactions can occur at the piperidinyl or pyrimidine ring positions using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of N-oxides or hydroxylated derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

5-Ethyl-4-methyl-6-(1-piperidinyl)-2-pyrimidinamine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential as a pharmaceutical intermediate in the development of drugs targeting specific biological pathways.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Ethyl-4-methyl-6-(1-piperidinyl)-2-pyrimidinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

4-Methyl-6-(1-piperidinyl)-2-pyrimidinamine: Lacks the ethyl group, which may affect its binding affinity and activity.

5-Ethyl-4-methyl-2-pyrimidinamine: Lacks the piperidinyl group, which may influence its solubility and reactivity.

6-(1-Piperidinyl)-2-pyrimidinamine: Lacks both the ethyl and methyl groups, potentially altering its chemical properties and applications.

Uniqueness

5-Ethyl-4-methyl-6-(1-piperidinyl)-2-pyrimidinamine is unique due to the presence of both ethyl and piperidinyl groups, which can enhance its binding interactions and provide distinct chemical properties compared to similar compounds.

Biological Activity

5-Ethyl-4-methyl-6-(1-piperidinyl)-2-pyrimidinamine is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, mechanism of action, and biological effects, supported by data tables and relevant case studies.

Overview of the Compound

5-Ethyl-4-methyl-6-(1-piperidinyl)-2-pyrimidinamine, with CAS number 915920-63-7, features a pyrimidine ring substituted with ethyl, methyl, and piperidinyl groups. Its structural uniqueness may contribute to its varied biological activities, particularly in receptor binding and as a pharmaceutical intermediate.

Synthesis

The synthesis of 5-Ethyl-4-methyl-6-(1-piperidinyl)-2-pyrimidinamine typically involves:

- Condensation Reaction : The reaction of 4-methyl-2,6-diaminopyrimidine with ethyl iodide and piperidine.

- Conditions : Conducted in dimethylformamide (DMF) at elevated temperatures, often using potassium carbonate as a base to facilitate the reaction.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. By binding to these targets, it can modulate their activity and influence various biochemical pathways. The precise mechanism can vary depending on the biological context and the specific targets involved.

Pharmacological Applications

Research indicates that 5-Ethyl-4-methyl-6-(1-piperidinyl)-2-pyrimidinamine has potential applications in several areas:

- Ligand in Receptor Binding Studies : Investigated for its capacity to bind to specific receptors, which could lead to therapeutic applications in various diseases.

- Pharmaceutical Intermediate : Explored for its role in synthesizing drugs targeting specific biological pathways, including anticancer agents .

Anticancer Activity

Recent studies have highlighted the compound's potential anticancer properties. For instance:

- Cytotoxicity Studies : In vitro evaluations showed promising cytotoxic effects against various cancer cell lines. For example, compounds structurally related to 5-Ethyl-4-methyl-6-(1-piperidinyl)-2-pyrimidinamine exhibited significant cytotoxicity against human cancer cell lines such as breast adenocarcinoma (MCF7) and colorectal cancer (HT29) with half-maximal cytotoxic concentrations (CC50) comparable to established chemotherapeutics like cisplatin .

Comparative Analysis

To understand the unique properties of 5-Ethyl-4-methyl-6-(1-piperidinyl)-2-pyrimidinamine, it is beneficial to compare it with similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4-Methyl-6-(1-piperidinyl)-2-pyrimidinamine | Lacks ethyl group; lower binding affinity | Limited activity |

| 5-Ethyl-4-methyl-2-pyrimidinamine | Lacks piperidinyl group; altered solubility | Moderate activity |

| 6-(1-Piperidinyl)-2-pyrimidinamine | Lacks both ethyl and methyl groups; different properties | Minimal activity |

This table illustrates how structural variations can significantly impact biological activity.

Case Studies

Several case studies have investigated the biological activity of compounds related to 5-Ethyl-4-methyl-6-(1-piperidinyl)-2-pyrimidinamine:

- Antibacterial Activity : A study evaluated derivatives against various microbial strains, demonstrating effective inhibition at low concentrations (MIC = 0.25–1 μg/mL) against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

- Anticancer Efficacy : In a comparative study involving multiple cancer cell lines, derivatives exhibited CC50 values that indicated potential for development into effective anticancer agents .

Q & A

Q. What are the established synthetic routes for 5-ethyl-4-methyl-6-(1-piperidinyl)-2-pyrimidinamine, and how can reaction conditions be optimized?

Methodological Answer:

- Synthesis typically involves nucleophilic substitution or condensation reactions. For example, pyrimidine derivatives are often synthesized via cyclization of β-diketones with amidines or via substitution of halogens with amines like piperidine .

- To optimize reaction conditions, use statistical experimental design (e.g., factorial design) to systematically vary parameters such as temperature, solvent polarity, and stoichiometric ratios of reagents. This reduces trial-and-error approaches and identifies critical factors .

Q. How is structural characterization of this compound performed, and what analytical techniques are most reliable?

Methodological Answer:

- X-ray crystallography provides definitive proof of molecular geometry, as demonstrated for similar pyrimidine derivatives (e.g., bond angles, torsion angles, and crystal packing) .

- Complement with NMR spectroscopy (¹H, ¹³C, 2D-COSY) to confirm substituent positions and purity. Mass spectrometry (HRMS or ESI-MS) validates molecular weight .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Refer to safety data sheets (SDS) for structurally analogous pyrimidines, which highlight hazards such as respiratory irritation or flammability. Use fume hoods, PPE (gloves, goggles), and inert atmosphere techniques for air-sensitive steps .

- Conduct hazard assessments using tools like CHEMATERIALS or PubChem’s toxicity databases to preempt risks .

Advanced Research Questions

Q. How can computational methods (e.g., quantum chemical calculations) predict reactivity or guide synthesis of derivatives?

Methodological Answer:

- Employ density functional theory (DFT) to model reaction pathways, transition states, and intermediates. Tools like Gaussian or ORCA calculate activation energies and predict regioselectivity in substitutions .

- Integrate machine learning (e.g., ICReDD’s workflow) to correlate experimental outcomes with computational descriptors like Fukui indices or electrostatic potential maps .

Q. What strategies resolve contradictions in experimental vs. computational data for this compound’s properties?

Methodological Answer:

- For discrepancies in solubility or stability, validate computational predictions (e.g., COSMO-RS) with controlled experiments under varied pH, temperature, and solvent conditions .

- Apply sensitivity analysis to identify which computational parameters (e.g., basis sets, solvation models) most impact accuracy .

Q. How can reactor design enhance scalability for synthesizing this compound while maintaining yield?

Methodological Answer:

- Utilize continuous-flow reactors to improve heat/mass transfer and reduce side reactions. Optimize residence time and mixing efficiency using computational fluid dynamics (CFD) .

- For heterogeneous catalysis, screen immobilized catalysts (e.g., silica-supported palladium) to improve recyclability and reduce metal leaching .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

Methodological Answer:

- Prioritize enzyme inhibition assays (e.g., kinase or protease panels) due to pyrimidine’s role in nucleotide analogs. Use fluorescence-based readouts for high-throughput screening .

- For antimicrobial studies, follow CLSI guidelines to determine MIC/MBC values against model organisms (e.g., S. aureus or E. coli) .

Q. How can advanced separation techniques (e.g., membrane technologies) purify this compound from complex mixtures?

Methodological Answer:

- Employ nanofiltration or reverse osmosis membranes tailored for organic molecules. Optimize pore size and surface charge to enhance selectivity .

- Pair with chromatographic methods (HPLC or SFC) using chiral stationary phases if enantiomeric purity is critical .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.